5-(4-Chlorophenyl)pyrimidine
Overview
Description
5-(4-Chlorophenyl)pyrimidine is a chemical compound with the molecular formula C10H7ClN2. It has a molecular weight of 190.63 . It is a white solid and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of substituted pyrimidine derivatives, including 5-(4-Chlorophenyl)pyrimidine, involves Biginelli typed three-component reactions between an aldehyde, malononitrile, and a urea constituent .Molecular Structure Analysis
The molecular structure of 5-(4-Chlorophenyl)pyrimidine has been characterized by various spectroscopic techniques .Chemical Reactions Analysis
5-(4-Chlorophenyl)pyrimidine can undergo various chemical reactions to form different derivatives. For instance, it can be used to synthesize pyrimido[4,5-d]pyrimidine derivatives . It can also react with NH4OAc to form pyrimido[4,5-d]pyrimidines .Physical And Chemical Properties Analysis
5-(4-Chlorophenyl)pyrimidine is a white solid . It has a molecular weight of 190.63 and a molecular formula of C10H7ClN2 .Scientific Research Applications
Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
5-(4-Chlorophenyl)pyrimidine: serves as a starting compound for the synthesis of various pyrimido[4,5-d]pyrimidine derivatives. These derivatives are obtained through acylation followed by cyclization, which introduces alkyl, aryl, and hetaryl substituents . This process is significant in medicinal chemistry due to the structural similarity of these derivatives to purines and pteridines, which are key components of nucleic and folic acids.
Anti-inflammatory Applications
Pyrimidine derivatives, including those synthesized from 5-(4-Chlorophenyl)pyrimidine , exhibit anti-inflammatory properties. They act by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This makes them potential candidates for developing new anti-inflammatory drugs.
Antiproliferative Activity
The pyrimido[4,5-d]pyrimidine derivatives show antiproliferative effects, which can be harnessed in cancer research. They inhibit the growth of cancer cells, making them valuable for studying and potentially treating various forms of cancer .
Antioxidant Properties
These derivatives also display antioxidant activities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. The antioxidant properties of these compounds can be explored for therapeutic applications .
Hepatoprotective Effects
The hepatoprotective nature of pyrimidine derivatives suggests that they can be used to protect the liver from damage. This application is particularly relevant in the context of diseases that affect liver function .
Diuretic Potential
Pyrimidine derivatives have shown diuretic effects, which can be useful in the treatment of conditions like hypertension and edema. By promoting the excretion of excess fluids, these compounds can help manage blood pressure and fluid balance .
Mechanism of Action
Target of Action
The primary target of 5-(4-Chlorophenyl)pyrimidine is the enzyme dihydrofolate reductase (DHFR) of plasmodia . This enzyme plays a crucial role in the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .
Mode of Action
5-(4-Chlorophenyl)pyrimidine inhibits the activity of DHFR, thereby blocking the biosynthesis of purines and pyrimidines . This inhibition leads to a failure of nuclear division at the time of schizont formation in erythrocytes and liver .
Biochemical Pathways
The action of 5-(4-Chlorophenyl)pyrimidine affects the de novo purine and pyrimidine biosynthesis pathways . By inhibiting DHFR, it disrupts the production of nucleic acid precursors involved in growth . This activity is highly selective against plasmodia and Toxoplasma gondii .
Result of Action
The inhibition of DHFR by 5-(4-Chlorophenyl)pyrimidine leads to a failure of nuclear division at the time of schizont formation in erythrocytes and liver . This results in the arrest of the life cycle of the parasite, thereby exerting its antiparasitic effects .
Safety and Hazards
properties
IUPAC Name |
5-(4-chlorophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMTYHPVECLEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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